molecular formula C24H19ClFNO4 B8098844 N-Fmoc-5-chloro-3-fluoro-L-phenylalanine

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine

Cat. No.: B8098844
M. Wt: 439.9 g/mol
InChI Key: BTAOMHIITAZQJZ-QFIPXVFZSA-N
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Description

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chlorine atom at the 5-position, and a fluorine atom at the 3-position of the phenyl ring. This compound is widely used in peptide synthesis and various scientific research applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with L-phenylalanine as the starting material.

  • Protection: The amino group of L-phenylalanine is protected using the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

  • Halogenation: The phenyl ring is then halogenated to introduce chlorine and fluorine atoms at the 5- and 3-positions, respectively. This can be achieved using selective halogenation reagents like N-chlorosuccinimide (NCS) and Selectfluor.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactions require careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the amino group to its corresponding amine oxide.

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.

  • Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as sodium azide or iodide ions are used, often in the presence of a polar solvent.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Amines

  • Substitution: Substituted phenylalanine derivatives

Scientific Research Applications

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine is extensively used in scientific research due to its versatility:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

  • Chemical Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.

  • Medicine: It is employed in the development of pharmaceuticals, including drugs targeting specific receptors or enzymes.

  • Material Science: Its unique properties make it useful in the design of novel materials with specific functionalities.

Mechanism of Action

The mechanism by which N-Fmoc-5-chloro-3-fluoro-L-phenylalanine exerts its effects depends on its application:

  • Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation, which is later removed under mild acidic conditions to reveal the free amine.

  • Chemical Biology: The compound can act as a probe to study biological systems, often interacting with specific molecular targets.

  • Medicine: In drug development, it may interact with receptors or enzymes, modulating their activity to achieve therapeutic effects.

Comparison with Similar Compounds

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine is unique due to its specific halogenation pattern and the presence of the Fmoc protecting group. Similar compounds include:

  • N-Fmoc-3-fluoro-4-chloro-L-phenylalanine: Similar structure but with different positions of halogen atoms.

  • N-Fmoc-5-fluoro-L-phenylalanine: Contains only a fluorine atom at the 5-position.

  • N-Fmoc-3-chloro-L-phenylalanine: Contains only a chlorine atom at the 3-position.

These compounds differ in their reactivity and applications, with the specific halogenation pattern influencing their chemical behavior and biological activity.

Properties

IUPAC Name

(2S)-3-(3-chloro-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAOMHIITAZQJZ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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